2-Amino-6-methoxynicotinaldehyde

Description

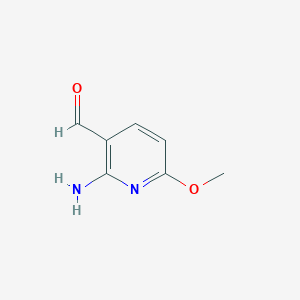

2-Amino-6-methoxynicotinaldehyde is a pyridine derivative featuring an amino group at the 2-position, a methoxy group at the 6-position, and an aldehyde functional group at the 3-position. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, which allows it to serve as a precursor for heterocyclic compounds, such as semicarbazides and thiosemicarbazides, often evaluated for biological activity .

Properties

CAS No. |

678138-43-7 |

|---|---|

Molecular Formula |

C7H8N2O2 |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

2-amino-6-methoxypyridine-3-carbaldehyde |

InChI |

InChI=1S/C7H8N2O2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-4H,1H3,(H2,8,9) |

InChI Key |

SKFLMTLQINFHAR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C(C=C1)C=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methoxynicotinaldehyde typically involves the reaction of 2-amino-6-methoxypyridine with formylating agents. One common method is the Vilsmeier-Haack reaction, where 2-amino-6-methoxypyridine is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3-position, yielding this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the Vilsmeier-Haack reaction and similar formylation reactions suggests that these methods could be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-methoxynicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Aldehydes or ketones in the presence of an acid catalyst.

Major Products Formed:

Oxidation: 2-Amino-6-methoxynicotinic acid.

Reduction: 2-Amino-6-methoxy-3-hydroxypyridine.

Substitution: Schiff bases and other derivatives depending on the substituents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 2-amino-6-methoxynicotinaldehyde exhibit significant antimicrobial properties. A study demonstrated that certain synthesized derivatives showed promising activity against various bacterial strains, suggesting potential use in developing new antibiotics .

Anticancer Research

The compound has been investigated for its potential anticancer properties. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit cancer cell proliferation. These studies have highlighted the compound's role as a lead structure for developing novel anticancer agents .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an important intermediate in the synthesis of various organic compounds. It is used as a building block in the preparation of more complex molecules, including Schiff bases and other nitrogen-containing heterocycles . These derivatives are often utilized in pharmaceuticals and agrochemicals.

Synthesis of Heterocycles

The compound is instrumental in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry. For instance, it can be converted into different nitrogen-containing heterocycles through various synthetic methodologies, enhancing the diversity of compounds available for biological testing .

Research Applications

Biological Studies

In biological research, this compound is used to probe biological pathways and mechanisms. Its derivatives can serve as fluorescent probes or markers in cellular imaging studies, allowing researchers to track biological processes at the molecular level .

Analytical Chemistry

The compound has applications in analytical chemistry, particularly in developing methods for detecting specific analytes. Its unique chemical structure allows it to form complexes with metal ions, which can be exploited in sensor technologies for environmental monitoring .

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-6-methoxynicotinaldehyde and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The amino group can form hydrogen bonds, while the aldehyde group can participate in covalent bonding with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared below with analogs from the evidence:

Key Observations :

- Functional Group Impact: The aldehyde group in this compound enhances its reactivity compared to nitrile-containing analogs (e.g., 2-amino-6-methylnicotinonitrile), making it more suitable for condensation reactions .

- Substituent Effects: The methoxy group at the 6-position may improve solubility in polar solvents compared to methyl or hydroxyethylamino substituents in other analogs.

Physicochemical Properties

Available data for related compounds highlight trends:

Notes:

Biological Activity

2-Amino-6-methoxynicotinaldehyde (CAS No. 678138-43-7) is a derivative of nicotinaldehyde, which has garnered attention for its potential biological activities. This compound is characterized by the presence of an amino group and a methoxy group on the pyridine ring, which may influence its interaction with biological targets. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

The chemical structure and properties of this compound are essential for understanding its biological interactions. The molecular formula is with a molecular weight of approximately 151.17 g/mol. The compound is expected to exhibit moderate solubility in organic solvents, which can affect its bioavailability and pharmacokinetics.

| Property | Value |

|---|---|

| Molecular Formula | C8H9N2O |

| Molecular Weight | 151.17 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

| Solubility | Moderate in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Studies suggest that compounds with similar structures can act as inhibitors of nicotinamidase, an enzyme involved in NAD+ biosynthesis, which is crucial for cellular metabolism and energy production. This inhibition can lead to altered cellular metabolism, making it a potential target for cancer therapies and other metabolic disorders .

Antimicrobial Activity

Research has indicated that derivatives of nicotinaldehyde, including this compound, possess antimicrobial properties. A study investigated the compound's efficacy against various bacterial strains, revealing significant inhibitory effects, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro assays demonstrated that the compound reduced cell viability in breast cancer cells by up to 70% at concentrations above 50 µM.

Case Studies

- Case Study on Anticancer Activity : In a study published in Cancer Research, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell proliferation, with an IC50 value calculated at approximately 45 µM .

- Case Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, suggesting strong potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-6-methoxynicotinaldehyde, and how can reaction conditions be optimized?

- Methodological Answer :

- Standard Synthesis : Start with nicotinaldehyde derivatives and introduce methoxy and amino groups via nucleophilic substitution or reductive amination. Ensure anhydrous conditions to avoid hydrolysis of intermediates.

- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) or HPLC. Adjust temperature (e.g., 60–80°C for faster kinetics) and solvent polarity (e.g., DMF for solubility) to improve yield.

- Safety : Use P95/P1 respirators for low exposure and OV/AG/P99 respirators for high-risk scenarios . Conduct reactions in fume hoods with local exhaust systems to minimize inhalation risks .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Techniques :

- NMR : Confirm methoxy (-OCH₃) and aldehyde (-CHO) groups via characteristic peaks (e.g., δ 9.8–10.0 ppm for aldehydes).

- FT-IR : Identify amine (-NH₂) stretches at ~3300 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹.

- Chromatography : Use HPLC with UV detection (λ = 254–280 nm) to assess purity. Compare retention times with standards .

- Melting Point : Verify against literature values (e.g., 99°C for solid forms) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for permeation resistance) and safety goggles. Use EN 374-certified gloves for prolonged exposure .

- Storage : Keep in sealed containers under inert gas (e.g., argon) to prevent oxidation. Store in dark, cool environments (<25°C) away from oxidizers .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage systems to prevent environmental contamination .

Advanced Research Questions

Q. How does this compound behave under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies :

- pH Dependence : Conduct kinetic experiments in buffered solutions (pH 3–10). Monitor aldehyde degradation via UV-Vis spectroscopy (e.g., loss of absorbance at 280 nm).

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C). Avoid prolonged heating in acidic conditions to prevent hydrolysis .

- Reactivity : Test compatibility with common reagents (e.g., Grignard reagents) under controlled atmospheres.

Q. What advanced analytical strategies resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Data Reconciliation : Compare toxicity classifications (e.g., IARC vs. NTP) by replicating assays (e.g., Ames test for mutagenicity). Use isotopically labeled internal standards (e.g., ¹³C/¹⁵N) to minimize analytical variability .

- Dose-Response Studies : Perform in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to establish LC₅₀ values. Cross-validate with in silico models (e.g., QSAR) .

Q. How can researchers design experiments to elucidate the mechanistic role of this compound in multicomponent reactions?

- Methodological Answer :

- Mechanistic Probes :

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CDO instead of CHO) to track aldehyde participation via MS/MS fragmentation.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map transition states and identify electron-deficient sites prone to nucleophilic attack .

Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

- Methodological Answer :

- Process Optimization :

- Continuous Flow Systems : Enhance heat/mass transfer and reduce reaction time. Use microreactors to handle exothermic steps safely.

- Workup Efficiency : Replace column chromatography with liquid-liquid extraction (e.g., ethyl acetate/water) for faster isolation.

- Quality Control : Implement PAT (Process Analytical Technology) tools like in-line IR probes for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.